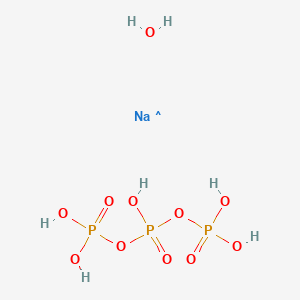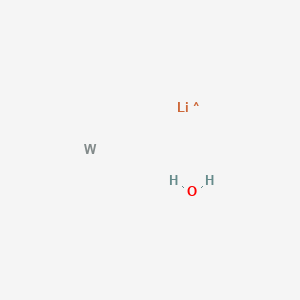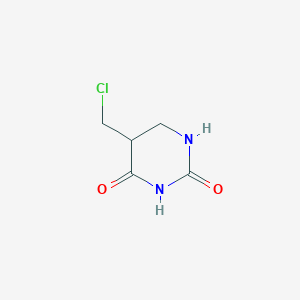
2-amino-9-methyl-5H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylguanine is a methylated derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is characterized by the addition of a methyl group at the ninth position of the guanine molecule. It is often used in scientific research to study DNA methylation, mutagenesis, and the effects of environmental toxins on genetic material.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylguanine typically involves the methylation of guanine. One common method is the reaction of guanine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: While specific industrial production methods for 9-Methylguanine are not extensively documented, the general approach involves large-scale methylation reactions similar to those used in laboratory settings. The process would likely involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 9-Methylguanine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the C8-hydroxylation of the 9-Methylguanine radical cation by water molecules . This reaction involves the abstraction of a hydrogen atom from water by the O6 and N7 atoms in 9-Methylguanine, leading to the formation of hydroxylated products.
Common Reagents and Conditions: Common reagents used in the reactions of 9-Methylguanine include oxidizing agents like singlet oxygen and reducing agents such as sodium borohydride. The reactions are often carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products Formed: The major products formed from the reactions of 9-Methylguanine include hydroxylated derivatives and radical cations. For example, the C8-hydroxylation reaction produces [8OH-9MG + HN7]˙ + and [8OH-9MG + HO6]˙ +, which are important intermediates in the study of DNA damage and repair mechanisms .
Aplicaciones Científicas De Investigación
9-Methylguanine has a wide range of applications in scientific research. It is used in cancer research to investigate the effects of DNA methylation on gene expression and tumor development . In gene editing, 9-Methylguanine serves as a model compound to study the mechanisms of DNA repair and mutagenesis. Additionally, it is utilized in drug delivery research to explore the interactions between nucleic acids and therapeutic agents .
Mecanismo De Acción
The mechanism of action of 9-Methylguanine involves the formation of covalent bonds between the guanine base and the methyl group present on the molecule . This methylation can lead to changes in the structure and function of DNA, affecting processes such as transcription and replication. The molecular targets of 9-Methylguanine include various enzymes involved in DNA repair and replication, as well as proteins that regulate gene expression .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 9-Methylguanine include other methylated nucleobases such as 7-Methylguanine and 1-Methylguanine. These compounds also involve the addition of a methyl group to different positions on the guanine molecule.
Uniqueness: What sets 9-Methylguanine apart from its counterparts is its specific methylation at the ninth position, which has unique implications for its chemical reactivity and biological effects. For instance, the C8-hydroxylation reaction is particularly significant for 9-Methylguanine and is not commonly observed in other methylated guanine derivatives .
Propiedades
Fórmula molecular |
C6H7N5O |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
2-amino-9-methyl-5H-purin-6-one |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2-3H,1H3,(H2,7,10,12) |
Clave InChI |
AQOKSUJDITVQKW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2C1=NC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate](/img/structure/B12345023.png)


![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B12345038.png)
![1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B12345044.png)
![4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B12345048.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345049.png)


![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)
![6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345075.png)

![Diethyl [1-(phenylamino)cyclohexyl]phosphonate](/img/structure/B12345103.png)

